4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide
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Overview
Description
4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazine ring, a pyrrolidinone moiety, and multiple ethoxy linkages. Its molecular formula is C26H36N6O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide typically involves multiple steps. The process begins with the preparation of the tetrazine ring, followed by the introduction of the pyrrolidinone moiety. The ethoxy linkages are then added through a series of etherification reactions. The final step involves the coupling of the tetrazine and pyrrolidinone intermediates under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug conjugate in targeted therapies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide involves its interaction with specific molecular targets. The tetrazine ring is known to participate in bioorthogonal reactions, allowing the compound to selectively bind to target molecules without interfering with native biological processes. This property makes it valuable in targeted drug delivery and imaging applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Similar in structure but lacks the tetrazine ring.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Contains the pyrrolidinone moiety but differs in the side chains and functional groups.
Uniqueness
The uniqueness of 4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide lies in its combination of the tetrazine ring and multiple ethoxy linkages, which confer specific reactivity and versatility in various applications .
Properties
Molecular Formula |
C29H39N7O8 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C29H39N7O8/c1-22-32-34-29(35-33-22)24-6-4-23(5-7-24)21-31-26(38)10-13-41-15-17-43-19-20-44-18-16-42-14-11-30-25(37)3-2-12-36-27(39)8-9-28(36)40/h4-9H,2-3,10-21H2,1H3,(H,30,37)(H,31,38) |
InChI Key |
QWFUFICOPBKRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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